molecular formula C14H19ClN2O B13085345 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide

Cat. No.: B13085345
M. Wt: 266.76 g/mol
InChI Key: RDUONKUAOXUNKB-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, an amino group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenylacetonitrile with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .

Chemical Reactions Analysis

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Compared to other similar compounds, 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide stands out due to its cyclopropyl group, which imparts unique chemical properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide

InChI

InChI=1S/C14H19ClN2O/c1-9(16)14(18)17(13-6-7-13)10(2)11-4-3-5-12(15)8-11/h3-5,8-10,13H,6-7,16H2,1-2H3/t9?,10-/m0/s1

InChI Key

RDUONKUAOXUNKB-AXDSSHIGSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)C(C)N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)C(C)N

Origin of Product

United States

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